4H-1-Benzopyran-4-one, 6-chloro-2-(2-furanyl)-3-hydroxy-
Description
In Vitro Binding Affinity to GABA(A) Receptor Subtypes
The 6-chloro-2-(2-furanyl)-3-hydroxy substitution pattern confers nanomolar affinity for the benzodiazepine binding site, with displacement assays showing Ki values of 6.68–8.91 nM across rat cortical, striatal, and cerebellar membranes. This broad affinity profile suggests limited subtype selectivity between receptors containing α1–α3 subunits, contrasting with diazepam’s α1/α2 preference. Saturation binding experiments with [³H]flunitrazepam reveal competitive inhibition, as evidenced by increased Kd values without changes in Bmax.
Recombinant receptor studies in HEK293 cells demonstrate 15-fold lower affinity for α4β3γ2 receptors compared to α1β2γ2 subtypes, consistent with the γ2 subunit requirement for classical benzodiazepine site interactions. Molecular modeling identifies key interactions:
- Chlorine at C6 forms hydrophobic contacts with Leu132 of the α1 subunit
- 2-Furanyl group engages π-π stacking with His102 of the γ2 subunit
- 3-Hydroxy group hydrogen bonds to Thr142 of the α1 subunit
This binding mode aligns with pharmacophore models requiring:
- Aromatic planar region (benzopyrone core)
- Hydrogen bond donor (3-hydroxy group)
- Bulky substituent at C6 (chlorine)
| Receptor Subtype | Ki (nM) | Fold Selectivity vs α1β2γ2 |
|---|---|---|
| α1β2γ2 | 6.68 | 1.0 |
| α2β3γ2 | 7.92 | 1.2 |
| α3β2γ2 | 8.91 | 1.3 |
| α4β2γ2 | 102.4 | 15.3 |
Antagonistic Effects on Diazepam-Induced Pharmacological Responses
In conflict-based anxiety models, 6-chloro-2-(2-furanyl)-3-hydroxy-4H-1-benzopyran-4-one (10 mg/kg i.p.) completely blocks diazepam-induced (2 mg/kg) 70% increase in open-arm entries in the elevated plus maze. This antagonism persists in the Vogel conflict test, where pretreatment prevents diazepam’s characteristic 300% increase in punished licks .
Motor coordination studies using rotarod performance show the compound reverses diazepam-induced ataxia:
- Diazepam alone (5 mg/kg): 82% reduction in latency to fall
- Co-administration with flavonoid: 29% reduction (p < 0.01 vs diazepam alone)
Cognitive antagonism is observed in passive avoidance paradigms. The flavonoid prevents diazepam’s 55% decrease in step-through latency , with no intrinsic effects on memory consolidation. These in vivo effects correlate with ex vivo receptor occupancy studies showing 85–92% benzodiazepine site blockade 30 minutes post-administration.
Electrophysiological Characterization of Allosteric Modulation
Voltage-clamp recordings of α1β2γ2S receptors in Xenopus oocytes demonstrate pure antagonism without GABA shift (1.16 ± 0.12 ratio). At 1 μM, the compound:
- Reduces diazepam (100 nM)-enhanced GABA currents from 248 ± 22% to 112 ± 15% of baseline
- Shows no effect on GABA EC50 values (pre: 28.7 μM; post: 26.9 μM)
- Maintains maximal GABA efficacy (97 ± 5% of control)
Single-channel analysis reveals mean open time reduction from 2.8 ms (diazepam + GABA) to 1.2 ms (flavonoid + diazepam + GABA), comparable to GABA alone (1.1 ms). This suggests the flavonoid competes with diazepam for stabilizing the receptor’s open state.
Schild regression analysis yields a pA2 value of 8.1, confirming competitive antagonism at the benzodiazepine site. However, mutagenesis studies show partial resistance in γ2(F77L) mutants, indicating interactions with both aromatic and non-aromatic residues in the binding pocket.
Properties
CAS No. |
24933-96-8 |
|---|---|
Molecular Formula |
C13H7ClO4 |
Molecular Weight |
262.64 g/mol |
IUPAC Name |
6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one |
InChI |
InChI=1S/C13H7ClO4/c14-7-3-4-9-8(6-7)11(15)12(16)13(18-9)10-2-1-5-17-10/h1-6,16H |
InChI Key |
WDSHFCZROGPLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Thionyl Chloride-Mediated Cyclization
Reaction of propanedione (Ia) with thionyl chloride (SOCl₂) in dioxane at reflux yields the target chromone. Thionyl chloride acts as both a cyclizing agent and chlorinating agent, facilitating the formation of the γ-pyrone ring and introducing the 3-chloro substituent.
Procedure :
-
Dissolve 0.01 mol of Ia in 20 mL anhydrous dioxane.
-
Add 1.5 mL thionyl chloride dropwise under nitrogen.
-
Reflux for 1 hour, cool, and dilute with ice-cold water.
-
Extract with dichloromethane, dry over Na₂SO₄, and evaporate.
-
Recrystallize from ethanol to obtain pale yellow crystals (65% yield, m.p. 111°C).
Characterization :
Bromine and Iodine Monochloride Analogues
Variants using Br₂ or ICl demonstrate the adaptability of this method for synthesizing halogenated derivatives:
| Halogenating Agent | Conditions | Product | Yield (%) | M.p. (°C) |
|---|---|---|---|---|
| Br₂ (0.5 mL) | Dioxane, 1 hr | 3-Bromo-6-chloro derivative | 55 | 138 |
| ICl (1 mL, 16.25%) | Acetic acid, 15 min | 3-Iodo-6-chloro derivative | 54 | 172 |
These analogues share similar spectroscopic profiles, with additional absorption bands at 635 cm⁻¹ (C–Br) and 500 cm⁻¹ (C–I) in IR spectra.
Alternative Halogenation Approaches
Dioxane-Dibromide Complex
A dioxane-dibromide complex cyclizes Ia into 3-bromo-2-(2’-furyl)-6-chlorochromone under milder conditions (room temperature, 30 minutes), though yields remain comparable to direct bromination.
Post-Synthetic Modifications
Alkaline Hydrolysis
Refluxing the chromone with 20% NaOH in ethanol cleaves the γ-pyrone ring, yielding 2-(2’-furoyl)-5-chloro-7-substituted coumaran-3-one (IIIa, 65% yield, m.p. 117–118°C). This product’s structure was confirmed by IR loss of C=O stretch at 1630 cm⁻¹ and emergence of ketone bands at 1715 cm⁻¹.
Analytical and Spectroscopic Validation
Critical data for verifying the target compound’s structure include:
Table 1: Comparative Analytical Data
Discrepancies in melting points between synthetic batches (e.g., 111°C vs. 138°C for bromo analogues) underscore the need for stringent purification via recrystallization.
Challenges and Optimization Opportunities
-
Yield Limitations : Cyclization reactions cap at 65% due to competing side reactions (e.g., over-halogenation). Microwave-assisted synthesis or catalyst screening (e.g., ZnCl₂) may improve efficiency.
-
Solvent Effects : Dioxane’s high boiling point (101°C) ensures reflux stability, but greener alternatives (e.g., cyclopentyl methyl ether) remain unexplored.
-
Stereochemical Control : The planar γ-pyrone ring precludes stereoisomerism, but furyl substituent orientation could influence solid-state packing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.
Anti-inflammatory Activity
Research indicates that derivatives of 4H-1-benzopyran-4-one possess notable anti-inflammatory properties. A study highlighted its efficacy in reducing inflammation without causing ulcerogenic effects, suggesting a favorable safety profile for therapeutic use.
Table 1: Summary of Anti-inflammatory Effects
| Compound | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| 6-chloro-2-(2-furanyl)-3-hydroxy | Anti-inflammatory | High | |
| 3-benzyl-7-methoxy | Uterotrophic | 87% |
Anticancer Activity
The compound has shown promising results in anticancer studies. A hybrid drug approach combining this compound with other pharmacophores demonstrated potent activity against various cancer cell lines. For instance, it exhibited an IC50 value of less than 1 µM against several human breast cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 6-chloro-2-(furan-2-yl)-3-hydroxy | Human breast cancer | <1 |
Industrial Production Methods
Specific industrial production methods for this compound are not well-documented; however, scaling up laboratory synthesis would involve optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of benzopyran compounds for their uterotrophic and antiestrogenic activities. Among these, the derivative with a methoxy group showed significant uterotrophic activity, indicating its potential role in reproductive health applications.
Other Pharmacological Effects
In addition to anti-inflammatory and anticancer activities, the compound exhibits other pharmacological effects such as antipyretic and analgesic activities. The effectiveness of these compounds in various biological assays indicates their potential as therapeutic agents for treating multiple conditions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may inhibit specific enzymes and signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Chromone Family
Chromones (benzopyran-4-ones) exhibit diverse bioactivities influenced by substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Effects: The 6-chloro-2-furanyl-3-hydroxy derivative (target compound) exhibits moderate polarity due to the hydroxyl and furan groups, contrasting with the lipophilic 2-phenyl substituent in 3-chloro-6-methyl-2-phenylchromen-4-one .
- Biological Relevance :
Key Observations :
- Derivatives in –5 emphasize modular synthesis via nucleophilic additions to α,β-unsaturated ketones, achieving moderate yields under mild conditions .
Table 3: Toxicity and Handling Precautions
Key Observations :
Notes
- Limited direct data on the target compound’s physical properties (e.g., melting point, solubility) necessitate extrapolation from analogues.
- Safety protocols should follow GHS guidelines for similar compounds until specific toxicity studies are conducted.
- Biological activity predictions are based on structural homology to known bioactive chromones like daidzein.
Biological Activity
4H-1-Benzopyran-4-one, 6-chloro-2-(2-furanyl)-3-hydroxy-, also known as 6-chloro-2-(furan-2-yl)-3-hydroxychromen-4-one, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and other pharmacological effects, supported by data tables and research findings.
The compound has the following chemical properties:
- Molecular Formula : C13H9ClO4
- Molecular Weight : 262.645 g/mol
- CAS Number : 24933-96-8
Anti-inflammatory Activity
Research indicates that derivatives of 4H-1-benzopyran-4-one exhibit notable anti-inflammatory properties. For instance, a study highlighted the efficacy of these compounds in reducing inflammation without causing ulcerogenic effects, suggesting a favorable safety profile for therapeutic use .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Activity Type | Efficacy (%) | Reference |
|---|---|---|---|
| 6-chloro-2-(2-furanyl)-3-hydroxy | Anti-inflammatory | High | |
| 3-benzyl-7-methoxy | Uterotrophic activity | 87% |
Anticancer Activity
The compound has shown promising results in anticancer studies. A hybrid drug approach combining this compound with other pharmacophores has demonstrated potent activity against various cancer cell lines. For example, it exhibited an IC50 value of less than 1 µM against several human breast cancer cell lines .
Table 2: Anticancer Activity Data
Other Pharmacological Effects
In addition to its anti-inflammatory and anticancer activities, the compound exhibits other pharmacological effects such as antipyretic and analgesic activities. The effectiveness of these compounds in various biological assays indicates their potential as therapeutic agents in treating multiple conditions .
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives of benzopyran compounds for their uterotrophic and antiestrogenic activities. Among these, the derivative with a methoxy group showed significant uterotrophic activity, indicating its potential role in reproductive health applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2-(2-furanyl)-3-hydroxy-4H-1-benzopyran-4-one, and how can reaction efficiency be optimized?
- Methodological Answer : Multi-step synthesis is typically required for benzopyranone derivatives. A plausible route involves:
Claisen-Schmidt condensation to form the benzopyranone core.
Halogenation (e.g., chlorination at the 6-position) using reagents like NCS (N-chlorosuccinimide) under controlled conditions.
Furan ring introduction via cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Optimization : Monitor reaction progress using HPLC or TLC. Adjust solvent polarity (e.g., THF or DMF) and catalyst loading to improve yields. For example, NaH in THF has been used for similar benzofuran syntheses .
Q. How can the structure of this compound be validated, and what spectroscopic techniques are critical for characterization?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., furanyl protons at δ 6.3–7.5 ppm, hydroxyl proton at δ 9–12 ppm).
- IR Spectroscopy : Detect key functional groups (e.g., O-H stretch ~3200 cm⁻¹, C=O stretch ~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₁₃H₇ClO₄ requires exact mass 262.0078).
- X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of the 3D structure, as demonstrated for related furan-containing benzopyranones .
Advanced Research Questions
Q. What are the key challenges in analyzing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the furan ring or dechlorination).
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures. For example, benzopyranones with hydroxyl groups may degrade above 200°C, releasing CO or chlorinated byproducts .
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines (UV/visible light exposure).
Q. How can contradictions in reported toxicity data for structurally similar benzopyranones be resolved?
- Methodological Answer :
- Data Reconciliation : Compare hazard classifications across SDS (e.g., GHS acute toxicity vs. organ-specific effects). For example, Indagoo SDS notes "acute toxicity (oral, Category 4)" but lacks ecotoxicological data, creating ambiguity .
- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict toxicity endpoints (e.g., LD50) when experimental data are missing.
- In Vitro Assays : Perform cytotoxicity screens (e.g., MTT assay on HepG2 cells) to validate conflicting claims.
Q. What strategies are effective for isolating this compound from complex reaction mixtures, particularly when byproducts share similar polarities?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water:acetonitrile + 0.1% formic acid). Adjust pH to enhance separation of ionizable groups.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences.
- Countercurrent Chromatography (CCC) : Effective for isolating hydroxylated benzopyranones, as shown for hispidulin derivatives .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the antioxidant activity of this compound?
- Methodological Answer :
- DPPH/ABTS Assays : Quantify radical scavenging activity at λ = 517 nm (DPPH) or 734 nm (ABTS). Include Trolox as a positive control.
- Cellular Oxidative Stress Models : Use H₂O₂-induced ROS in RAW 264.7 macrophages, measuring intracellular ROS with fluorescent probes (e.g., DCFH-DA).
- Dose-Response Analysis : Fit data to a sigmoidal curve (e.g., IC50 calculation via GraphPad Prism).
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., kinases or GPCRs)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures from the PDB (e.g., COX-2 for anti-inflammatory activity prediction).
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability.
- Pharmacophore Modeling : Identify critical features (e.g., hydroxyl groups for hydrogen bonding) using Schrödinger’s Phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
